molecular formula C9H8FNO2 B14790146 Methyl 3-(5-fluoropyridin-3-yl)prop-2-enoate

Methyl 3-(5-fluoropyridin-3-yl)prop-2-enoate

Cat. No.: B14790146
M. Wt: 181.16 g/mol
InChI Key: LUVWSGIMPIFCBE-UHFFFAOYSA-N
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Description

Methyl 3-(5-fluoropyridin-3-yl)prop-2-enoate: is an organic compound with the molecular formula C9H8FNO2 It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a fluorine atom at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-fluoropyridin-3-yl)prop-2-enoate typically involves the reaction of 5-fluoropyridine-3-carbaldehyde with methyl acrylate in the presence of a base. The reaction proceeds through a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions usually involve the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction mixture is typically heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-fluoropyridin-3-yl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoate moiety to a single bond, forming saturated derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated esters. Substitution reactions can lead to the formation of various substituted pyridine derivatives .

Scientific Research Applications

Methyl 3-(5-fluoropyridin-3-yl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(5-fluoropyridin-3-yl)prop-2-enoate involves its interaction with molecular targets in biological systems. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-chloropyridin-3-yl)prop-2-enoate
  • Methyl 3-(5-bromopyridin-3-yl)prop-2-enoate
  • Methyl 3-(5-iodopyridin-3-yl)prop-2-enoate

Uniqueness

Methyl 3-(5-fluoropyridin-3-yl)prop-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of organic compounds, making them more suitable for certain applications. Additionally, the electronic effects of fluorine can influence the reactivity and selectivity of the compound in chemical reactions .

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

methyl 3-(5-fluoropyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C9H8FNO2/c1-13-9(12)3-2-7-4-8(10)6-11-5-7/h2-6H,1H3

InChI Key

LUVWSGIMPIFCBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC(=CN=C1)F

Origin of Product

United States

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